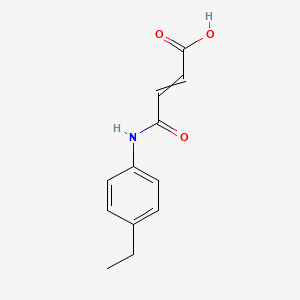4-(4-Ethylanilino)-4-oxo-2-butenoic acid
CAS No.: 324067-34-7
Cat. No.: VC1975186
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324067-34-7 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-(4-ethylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | GYUHORVVZJAIKQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Basic Properties
4-(4-Ethylanilino)-4-oxo-2-butenoic acid (CAS No. 324067-34-7) is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the broader family of 4-oxo-2-butenoic acids, which have attracted significant attention in medicinal chemistry and organic synthesis. The IUPAC name for this compound is 4-(4-ethylanilino)-4-oxobut-2-enoic acid, though it is also known by several synonyms including 4-((4-Ethylphenyl)amino)-4-oxobut-2-enoic acid and 3-(N-(4-ethylphenyl)carbamoyl)prop-2-enoic acid .
Structural Characteristics
The chemical structure of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid features a 4-ethylaniline moiety connected to a 4-oxo-2-butenoic acid backbone. The compound contains several key functional groups:
-
A carboxylic acid group (-COOH)
-
An α,β-unsaturated carbonyl system
-
An amide linkage connecting the aniline to the butenoic acid
-
An ethyl-substituted phenyl ring
The standard InChI representation of this compound is:
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Physical and Chemical Properties
The compound typically exists as a solid at standard temperature and pressure. Its moderate LogP value (1.9) indicates a balance between hydrophilicity and lipophilicity, suggesting potential to penetrate biological membranes while maintaining reasonable aqueous solubility .
Synthesis Methods
Several synthetic approaches can be employed for the preparation of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related derivatives. Among these, the aldol condensation has emerged as a particularly versatile method.
Microwave-Assisted Aldol Condensation
Recent developments in synthetic methodology have highlighted microwave-assisted aldol condensation as an efficient approach for preparing 4-oxo-2-butenoic acid derivatives . This method involves the reaction between methyl ketone derivatives and glyoxylic acid under microwave conditions, offering several advantages over conventional heating methods:
-
Reduced reaction times
-
Improved yields
-
Operational simplicity
-
Compatibility with a wide range of substrates
The specific conditions required for the synthesis may vary depending on the nature of the starting materials. For aromatic substrates similar to 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, p-toluenesulfonic acid (TsOH) has proven to be an effective catalyst .
Other Synthetic Routes
Alternative methods for synthesizing 4-oxo-2-butenoic acid derivatives include:
-
Friedel-Crafts acylation approaches (primarily for aromatic substrates)
-
Oxidative furan-opening reactions (more suitable for aliphatic derivatives)
-
Base-promoted aldol condensations using potassium carbonate or sodium hydroxide
For the specific synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, the reaction would typically involve 4-ethylaniline and appropriate butenoic acid precursors, with careful control of reaction conditions to achieve high purity.
Stereochemistry Considerations
The alkene bond in 4-oxo-2-butenoic acids synthesized via aldol condensation typically adopts the E configuration exclusively, as confirmed by NMR studies. This stereoselectivity is a valuable feature of the synthetic methodology, eliminating the need for separation of geometric isomers .
Biological Activity and Applications
| GHS Pictogram | GHS07 |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |
These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is limited in the provided search results, related compounds in the 4-oxo-2-butenoic acid family have been characterized using various spectroscopic techniques including:
-
NMR spectroscopy (¹H and ¹³C)
-
IR spectroscopy
-
UV spectroscopy
-
Mass spectrometry
For similar compounds, the characteristic ¹H NMR signals typically include the alkene protons of the butenoic acid moiety (often as doublets with coupling constants of approximately 15-16 Hz for the E isomer) and the NH proton of the amide linkage .
Analytical Methods
Analytical characterization of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related compounds commonly employs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume